1-Chloro-3-iodo-2-isopropoxybenzene
Description
1-Chloro-3-iodo-2-isopropoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), iodine (position 3), and an isopropoxy group (position 2). Its molecular formula is C₉H₁₀ClIO, with a molar mass of approximately 296.52 g/mol. The compound's reactivity and applications are influenced by the electronic and steric effects of its substituents:
- Chlorine: An electron-withdrawing group (EWG) that deactivates the ring toward electrophilic substitution.
- Iodine: A heavy halogen with moderate leaving-group ability in substitution reactions.
- Isopropoxy group: An electron-donating group (EDG) via resonance, activating the ring and directing electrophiles to specific positions.
Properties
IUPAC Name |
1-chloro-3-iodo-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOXODJXDFNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-3-iodo-2-isopropoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern .
Industrial production methods may involve multi-step synthesis processes, where each step is optimized for yield and purity. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can also be employed to introduce the halogen substituents efficiently .
Chemical Reactions Analysis
1-Chloro-3-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds. Reduction reactions can also be performed to modify the halogen substituents.
Coupling Reactions: The compound is suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the isopropoxy group intact.
Scientific Research Applications
1-Chloro-3-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, where its derivatives may exhibit biological activity. It can also serve as a precursor for radiolabeled compounds used in medical imaging.
Industry: In the chemical industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-3-iodo-2-isopropoxybenzene exerts its effects is primarily through its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms and the electron-donating isopropoxy group influences the reactivity of the benzene ring. This allows for selective reactions at specific positions on the ring, facilitating the synthesis of desired products .
Comparison with Similar Compounds
1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5)
- Molecular Formula : C₉H₁₀ClFO
- Molar Mass : 188.45 g/mol
- Key Differences: Halogen Substitution: Fluorine replaces iodine at position 3. Fluorine’s small size and high electronegativity reduce steric hindrance but increase ring deactivation compared to iodine. Physical Properties: Lower molar mass and likely lower boiling/melting points compared to the iodine analog.
1-Chloro-3-isopropyl-4-methylbenzene (CAS: 20068-14-8)
- Molecular Formula : C₁₀H₁₃Cl
- Molar Mass : 168.65 g/mol
- Key Differences: Substituents: Lacks iodine and isopropoxy groups; instead, it has isopropyl (position 3) and methyl (position 4) groups. Electronic Effects: Isopropyl and methyl are EDGs via induction, increasing ring activation compared to the target compound’s mixed EWG/EDG profile. Applications: Likely used as a solvent or intermediate in hydrocarbon synthesis due to non-polar substituents.
General Trends in Halogenated Aromatics
- Molar Mass : Iodine > Chlorine > Fluorine (e.g., target compound ≈296.52 g/mol vs. fluorine analog ≈188.45 g/mol).
- Reactivity :
- Iodo-substituted compounds excel in NAS due to iodine’s leaving-group ability.
- Fluoro-substituted aromatics are more inert, favoring electrophilic substitution under harsh conditions.
- Steric Effects : Isopropoxy groups introduce greater steric hindrance than methyl/isopropyl, affecting reaction kinetics.
Data Table: Comparative Analysis
Research Implications and Limitations
- Synthetic Challenges : The target compound’s iodine and isopropoxy groups may complicate purification due to higher molecular weight and polarity.
- Literature Gaps : Direct comparative studies on these compounds are scarce; conclusions are extrapolated from structural and substituent effects.
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